molecular formula C11H14O2 B2656747 (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 2248200-68-0

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No. B2656747
CAS RN: 2248200-68-0
M. Wt: 178.231
InChI Key: BASZNHWCMLQZGI-MRVPVSSYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, optical activity, and reactivity with common reagents .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes. This could involve binding to specific proteins, altering cell membrane properties, or affecting metabolic pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity levels, potential health effects, precautions for handling and storage, and first aid measures .

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZNHWCMLQZGI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

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